molecular formula C7H14ClNS B2887706 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 2138205-09-9

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No. B2887706
M. Wt: 179.71
InChI Key: CHNSQYGGGXDYDL-UHFFFAOYSA-N
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Description

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a chemical compound with the CAS Number: 2138205-09-9 . It has a molecular weight of 179.71 . The IUPAC name for this compound is (1R,5S)-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is 1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Biochemical Tool in Tropane Alkaloid Biosynthesis

8-Thiabicyclo[3.2.1]octan-3-one has been utilized as a biochemical tool in the study of tropane alkaloid biosynthesis. When fed to Datura stramonium transformed root cultures, it was metabolized to notable products including 8-thiabicyclo[3.2.1]octan-3-ol and its derived 3-O-acetyl ester. This process also perturbed tropane alkaloid synthesis, affecting levels of hyoscyamine, tropine, and pseudotropine, suggesting its utility in biochemical studies of alkaloid synthesis (Parr et al., 1991).

Anti-Viral Activity

A series of 8-chlorobicyclo[3.2.1]oct-6-enes synthesized from cyclohexenyl chlorides and simple alkynes showed in vitro activity against influenza-A virus. Amine derivatives from this series were comparable to amantadine in vivo, highlighting their potential as anti-viral agents (Miller et al., 2001).

Organocatalysis and Stereochemistry

Organocatalytic methods have enabled the synthesis of chiral bicyclo[3.n.1]alkanones, including compounds structurally related to 8-Thiabicyclo[3.2.1]octan-3-amine. These methods exhibit high enantioselectivity and catalytic efficiency, useful in the synthesis of stereochemically complex organic molecules (Itagaki et al., 2005).

Microencapsulation Applications

Amidic alginate derivatives have been synthesized for use in microencapsulation, with 1-Octyl amine covalently coupled to sodium alginate. These derivatives, including those related to 8-Thiabicyclo[3.2.1]octan-3-amine, have been applied in the encapsulation of λ-cyhalothrin, demonstrating the versatility of these compounds in materials science (Yang et al., 2011).

Synthesis and Reactivity Studies

The synthesis and reactivity of various 8-Thiabicyclo[3.2.1]octan-3-amine derivatives have been extensively studied, offering insights into their potential applications in organic synthesis, medicinal chemistry, and materials science. These studies include exploration of their conformational dynamics, reactivity patterns, and potential as building blocks for complex molecular architectures (Flores & Díez, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

8-thiabicyclo[3.2.1]octan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNSQYGGGXDYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride

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